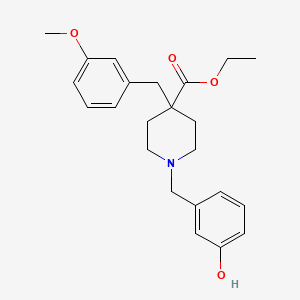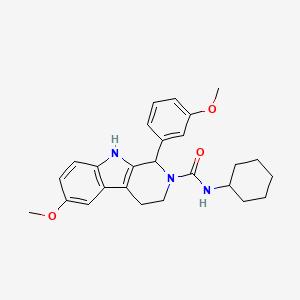![molecular formula C22H35NO4S B4653729 methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653729.png)
methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate
説明
Methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate, also known as MTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a drug delivery agent and its ability to modulate cellular signaling pathways.
科学的研究の応用
Methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate has been studied extensively for its potential applications in drug delivery, particularly in cancer treatment. Studies have shown that methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate can effectively deliver anticancer drugs to cancer cells, leading to enhanced therapeutic efficacy and reduced side effects. methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate has also been investigated for its ability to modulate cellular signaling pathways, particularly those involved in inflammation and immune response.
作用機序
Methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate exerts its effects by targeting the lysosome, a cellular organelle involved in protein degradation and recycling. methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate can accumulate in the lysosome and disrupt its function, leading to the accumulation of undegraded proteins and activation of cellular stress pathways. This can ultimately lead to cell death or activation of immune responses.
Biochemical and Physiological Effects
methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects, including inhibition of lysosomal function, activation of cellular stress pathways, and modulation of immune responses. methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate can also induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
Methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate has several advantages for use in lab experiments, including its ability to effectively deliver drugs to target cells and its potential to modulate cellular signaling pathways. However, methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate can be toxic at high concentrations and may have off-target effects, making it important to carefully optimize experimental conditions.
将来の方向性
There are several potential future directions for research on methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate. One area of interest is the development of methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate-based drug delivery systems for targeted cancer therapy. Another area of research is the investigation of methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate as a modulator of cellular stress pathways and immune responses, with potential applications in autoimmune diseases and inflammation. Further studies are also needed to optimize the synthesis and purification of methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate and to better understand its mechanism of action.
Conclusion
Methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate, or methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate, is a chemical compound with potential applications in drug delivery and modulation of cellular signaling pathways. Its mechanism of action involves targeting the lysosome and disrupting its function, leading to a variety of biochemical and physiological effects. While methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate has several advantages for use in lab experiments, further research is needed to optimize its synthesis and purification and to better understand its potential applications.
特性
IUPAC Name |
methyl 1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4S/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)28(25,26)23-10-8-17(9-11-23)22(24)27-7/h12-17H,8-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLLRBYICACDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCC(CC2)C(=O)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,6-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4653661.png)
![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4653671.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4653680.png)
![N-(2,5-dimethylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4653686.png)
![3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide](/img/structure/B4653689.png)
![3,5-bis(difluoromethyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4653701.png)

![methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B4653716.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B4653734.png)
![4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine](/img/structure/B4653739.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4653759.png)

